Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid chemical properties
Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid chemical properties
An In-depth Technical Guide to the Chemical Properties of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid
Introduction
Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid, with CAS Number 218608-93-6, is a non-proteinogenic, chiral β-amino acid.[1] Its structure is characterized by three key features: a β-amino acid backbone, an N-terminal tert-butoxycarbonyl (Boc) protecting group, and a 2-chlorophenyl substituent at the 4-position. This unique combination makes it a valuable chiral building block in synthetic organic chemistry and medicinal chemistry.
The strategic placement of the Boc group allows for the controlled and sequential formation of amide bonds, a cornerstone of peptide synthesis and the construction of complex molecular architectures.[2] The chirality at the C3 position is of paramount importance, as stereochemistry is a critical determinant of biological activity in drug-target interactions. The 2-chlorophenyl group modifies the molecule's steric and electronic properties, influencing its lipophilicity and potential binding interactions.
While this specific compound is not as widely documented as some of its fluorinated analogs—such as the key intermediate for the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin[3][4]—its structural motifs are highly relevant in modern drug discovery. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its chemical properties, analytical characterization, synthesis, and reactivity, grounded in established chemical principles and data from structurally related molecules.
Physicochemical and Structural Properties
The properties of this compound are dictated by the interplay of its functional groups. The carboxylic acid allows for hydrogen bonding and provides an acidic handle, while the bulky, lipophilic Boc and chlorophenyl groups influence solubility and steric interactions.
Table 1: Core Physicochemical Properties
| Property | Value | Source / Rationale |
| CAS Number | 218608-93-6 | [1][5] |
| Molecular Formula | C₁₅H₂₀ClNO₄ | [1][6] |
| Molecular Weight | 313.78 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from analogous compounds.[3] |
| Solubility | Soluble in organic solvents (Methanol, DMSO, Chloroform); sparingly soluble in water. | Based on the presence of both polar (acid) and non-polar (Boc, aryl) groups. |
| Storage | 2-8°C, in a dry, well-ventilated place. | [1] |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.5,1.2!"]; C4 [label="C", pos="4,1.2!"]; C5 [label="C", pos="5,0!"]; C6 [label="C", pos="4,-1.2!"]; C7 [label="C", pos="2.5,-1.2!"]; Cl [label="Cl", pos="-1.5,0!"]; C8 [label="CH₂", pos="2.0,-2.6!"]; C9 [label="CH", pos="0.5,-3.5!"]; C10 [label="CH₂", pos="-1.0,-2.6!"]; C11 [label="C", pos="-2.5,-2.6!"]; O1 [label="O", pos="-3.2,-1.9!"]; O2 [label="OH", pos="-3.2,-3.3!"]; N [label="N(H)", pos="0.5,-4.9!"]; C12 [label="C", pos="0.5,-6.3!"]; O3 [label="O", pos="-0.2,-7.0!"]; O4 [label="O", pos="1.8,-6.3!"]; C13 [label="C", pos="3.2,-6.3!"]; CH3_1 [label="CH₃", pos="3.2,-5.0!"]; CH3_2 [label="CH₃", pos="3.2,-7.6!"]; CH3_3 [label="CH₃", pos="4.5,-6.3!"]; H_chiral [label="(R)", fontcolor="#EA4335", pos="0.5, -3.0!"];
// Define bonds C1--C2; C2--C3; C3--C4; C4--C5; C5--C6; C6--C7; C7--C1; C1--Cl; C7--C8; C8--C9; C9--C10; C10--C11; C11--O1 [style=double]; C11--O2; C9--N; N--C12; C12--O3 [style=double]; C12--O4; O4--C13; C13--CH3_1; C13--CH3_2; C13--CH3_3;
// Aromatic ring double bonds node [shape=none, label=""]; p1 [pos="2.0,0.6!"]; p2 [pos="3.5,0!"]; p3 [pos="2.0,-0.6!"]; edge [style=double]; C2--C7; C3--C4; C5--C6;
Caption: Predicted ESI-MS/MS fragmentation pathway.
Synthesis and Purification
The synthesis of chiral β-amino acids is a well-established field of organic chemistry. While multiple routes exist, a common and reliable method for preparing the final acid is through the hydrolysis of its corresponding ester precursor.
Exemplary Synthetic Protocol: Ester Hydrolysis
This protocol is adapted from established procedures for structurally analogous compounds, such as the synthesis of the trifluoro-phenyl derivative. [3][7]It represents a robust and scalable final step in a multi-step synthesis.
Justification of Choices:
-
Starting Material: The ethyl or methyl ester of the title compound is a common penultimate intermediate, often prepared via asymmetric synthesis routes.
-
Solvent System: A mixture of an organic solvent like Tetrahydrofuran (THF) or Methanol with water ensures that both the lipophilic ester and the hydrophilic base are in the same phase, facilitating the reaction.
-
Reagent: Lithium hydroxide (LiOH) is a strong nucleophile for saponification but is milder than NaOH or KOH, reducing the risk of side reactions or racemization at the sensitive chiral center.
-
Workup: Acidification with a dilute strong acid (e.g., 2N HCl) is critical to protonate the resulting carboxylate salt, causing the final product to precipitate or become extractable into an organic solvent.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid ethyl ester in a 3:1 mixture of THF and water.
-
Saponification: Cool the solution to 0°C in an ice bath. Add 1.5 equivalents of lithium hydroxide monohydrate (LiOH·H₂O) portion-wise, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and adjust the pH to ~2-3 by slowly adding 2N aqueous HCl. A white precipitate of the product should form.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a solvent system like ethyl acetate/hexanes to afford the final product with high purity.
Reactivity and Applications in Drug Development
The Central Role of the Boc Protecting Group
The tert-butoxycarbonyl group is one of the most widely used amine protecting groups in organic synthesis for a reason: it provides an excellent balance of stability and lability. [2]It is stable to a wide range of nucleophilic and basic conditions but can be removed cleanly under moderately acidic conditions, a strategy that forms the basis of the "Boc-SPPS" (Solid Phase Peptide Synthesis) methodology. [8] The deprotection mechanism proceeds via protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide and the free amine.
Caption: Acid-catalyzed deprotection mechanism of the Boc group.
Application as a Chiral Precursor
Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid is a precursor for the synthesis of more complex, high-value molecules. After Boc deprotection, the resulting free amine can be coupled with other molecules. Simultaneously, the carboxylic acid can be activated (e.g., with coupling reagents like HATU or EDC) to form amide bonds with other amines. This dual functionality makes it an ideal building block for:
-
Peptidomimetics: Incorporating β-amino acids into peptide chains can induce stable secondary structures and confer resistance to enzymatic degradation.
-
Small Molecule Therapeutics: The core structure is present in various pharmacologically active agents. For instance, fluorinated analogs are crucial for diabetes drugs, and other substituted phenyl-aminobutyric acid derivatives are explored for their neurological activity. [9]
Conclusion
Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid is a specialized chemical intermediate with significant potential for research and development in the pharmaceutical industry. Its value is derived from its defined stereochemistry and the strategic presence of the Boc protecting group, which enables its precise incorporation into larger target molecules. A thorough understanding of its physicochemical properties, spectroscopic signatures, and chemical reactivity is essential for its effective use in the laboratory. This guide provides the foundational knowledge and predictive data necessary for scientists to confidently handle, characterize, and deploy this versatile building block in the synthesis of next-generation therapeutics.
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